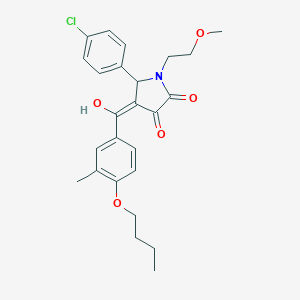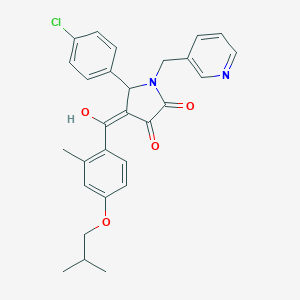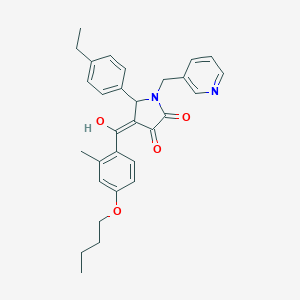![molecular formula C23H15ClFNO3 B266891 (4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione CAS No. 5985-15-9](/img/structure/B266891.png)
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as EF24 and has shown promise as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
EF24 induces apoptosis in cancer cells by activating the p53 pathway. The p53 protein is a tumor suppressor that plays a critical role in cell cycle regulation and DNA repair. When activated, p53 induces cell cycle arrest or apoptosis in response to DNA damage or other cellular stress. EF24 has been shown to activate p53 by inhibiting the activity of SIRT1, a protein that deacetylates and inactivates p53. In addition, EF24 has been shown to inhibit the NF-κB pathway by inhibiting the activity of IKKβ, a protein that activates NF-κB.
Biochemical and Physiological Effects:
EF24 has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic effects. It induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the NF-κB pathway. EF24 also inhibits angiogenesis by inhibiting the activity of VEGF, a protein that promotes the formation of new blood vessels. In addition, EF24 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
EF24 has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential use in cancer therapy. EF24 is also stable and can be stored for long periods of time. However, EF24 has some limitations for lab experiments. It is not water-soluble and requires the use of a solvent such as DMSO or ethanol. EF24 also has low bioavailability and may require the use of a drug delivery system to improve its efficacy.
Future Directions
There are several future directions for the study of EF24. One direction is to develop more effective drug delivery systems to improve its bioavailability and efficacy. Another direction is to study the potential use of EF24 in combination with other anti-cancer agents to improve its therapeutic potential. In addition, the mechanism of action of EF24 needs to be further elucidated to understand its effects on different cellular pathways. Finally, the potential use of EF24 in other diseases such as inflammation and cardiovascular disease needs to be explored.
Conclusion:
In conclusion, EF24 is a chemical compound that has shown promise as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects. EF24 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of EF24, including the development of more effective drug delivery systems, the study of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in other diseases.
Synthesis Methods
The synthesis of EF24 involves the reaction of 1,3-diketone with substituted benzaldehyde in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to give the desired product. The yield of EF24 can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
EF24 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. EF24 has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In addition, EF24 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
properties
CAS RN |
5985-15-9 |
|---|---|
Product Name |
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
Molecular Formula |
C23H15ClFNO3 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H15ClFNO3/c24-16-9-5-11-18(13-16)26-20(15-8-4-10-17(25)12-15)19(22(28)23(26)29)21(27)14-6-2-1-3-7-14/h1-13,20,27H/b21-19+ |
InChI Key |
GWLDMHGQQNVKIE-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)F)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)







![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)